

Characterizing 3,5-Dibromo-4-iodotoluene: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: 3,5-Dibromo-4-iodotoluene

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This guide provides a comprehensive comparison of analytical techniques for the characterization of **3,5-Dibromo-4-iodotoluene** (CAS 175278-10-1), a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development.[\[1\]](#) [\[2\]](#) This document outlines key experimental data, detailed methodologies, and a comparative analysis of various analytical approaches to ensure accurate identification and purity assessment of this compound.

Product Profile: 3,5-Dibromo-4-iodotoluene

Property	Value
Chemical Formula	C ₇ H ₅ Br ₂ I
Molecular Weight	375.83 g/mol [1]
CAS Number	175278-10-1 [1] [2]
Appearance	(Predicted) Crystalline solid
Melting Point	(Predicted) Information not available
Boiling Point	(Predicted) Information not available

Comparative Analysis of Analytical Techniques

The definitive characterization of **3,5-Dibromo-4-iodotoluene** relies on a combination of spectroscopic and chromatographic techniques. Below is a comparison of the primary methods used, with supporting data from closely related compounds for comparative purposes.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules.

Table 1: Comparison of ^1H NMR Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
3,5-Dibromo-4-iodotoluene (Predicted)	CDCl_3	Due to the substitution pattern, two singlets are expected for the aromatic protons and one singlet for the methyl protons. The exact chemical shifts would be influenced by the presence of three halogen atoms.
3,5-Dibromotoluene	Not Specified	Signals corresponding to the aromatic and methyl protons.

Table 2: Comparison of ^{13}C NMR Data

Compound	Solvent	Chemical Shifts (δ , ppm)
3,5-Dibromo-4-iodotoluene (Predicted)	CDCl ₃	Six distinct signals are expected: four for the aromatic carbons (two quaternary carbons attached to halogens, one quaternary carbon attached to the methyl group, and one CH carbon), one for the carbon bearing the iodine, and one for the methyl carbon.
3,5-Dibromotoluene	Not Specified	Signals corresponding to the aromatic and methyl carbons. [3]

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Table 3: Comparison of Mass Spectrometry Data

Compound	Ionization Method	Key Fragments (m/z)
3,5-Dibromo-4-iodotoluene (Predicted)	Electron Ionization (EI)	The molecular ion peak $[M]^+$ would be expected around m/z 374/376/378, showing a characteristic isotopic pattern for two bromine atoms. Fragments corresponding to the loss of iodine, bromine, and methyl groups would also be anticipated.
4-Iodotoluene	Electron Ionization (EI)	$[M]^+$ at m/z 218, fragments at m/z 91 ($[C_7H_7]^+$). ^[4]
1,4-Dibromobenzene	Electron Ionization (EI)	$[M]^+$ at m/z 234/236/238, showing the characteristic isotopic pattern for two bromine atoms.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of a compound and for separating it from potential impurities.

Table 4: Comparison of HPLC Methods

Compound	Column	Mobile Phase	Detection	Expected Retention Time
3,5-Dibromo-4-iodotoluene	C18 reverse-phase	Acetonitrile/Water gradient	UV at 254 nm	Dependent on the specific gradient and column dimensions.
Halogenated Aromatic Compounds (General)	C18 reverse-phase	Acetonitrile/Water or Methanol/Water gradients[5]	UV	Varies based on hydrophobicity; increased halogenation generally leads to longer retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds.

Table 5: Comparison of GC-MS Methods

Compound	GC Column	Carrier Gas	Temperature Program	MS Detection
3,5-Dibromo-4-iodotoluene	Capillary column (e.g., HP-5ms)	Helium	A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C)	Electron Ionization (EI) with a scan range of m/z 50-400
Alkyl Halides (General)	Capillary column	Helium	Optimized temperature program for the specific analytes	Electron Ionization (EI) or Chemical Ionization (CI)[6]

Elemental Analysis

Elemental Analysis provides the percentage composition of elements (C, H, N, S, and halogens) in a sample, which is a fundamental confirmation of the compound's empirical formula.

Table 6: Elemental Analysis Data

Element	Theoretical Percentage for $C_7H_5Br_2I$
Carbon (C)	22.37%
Hydrogen (H)	1.34%
Bromine (Br)	42.52%
Iodine (I)	33.77%

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **3,5-Dibromo-4-iodotoluene** product in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[7][8]
- 1H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak ($CDCl_3$: δ 7.26 ppm for 1H and δ 77.16 ppm for ^{13}C).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]
- GC Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness (e.g., HP-5ms).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 400.
- Data Analysis: Identify the peak corresponding to **3,5-Dibromo-4-iodotoluene** and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[10]
- Instrumentation: Use a standard HPLC system equipped with a UV detector.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

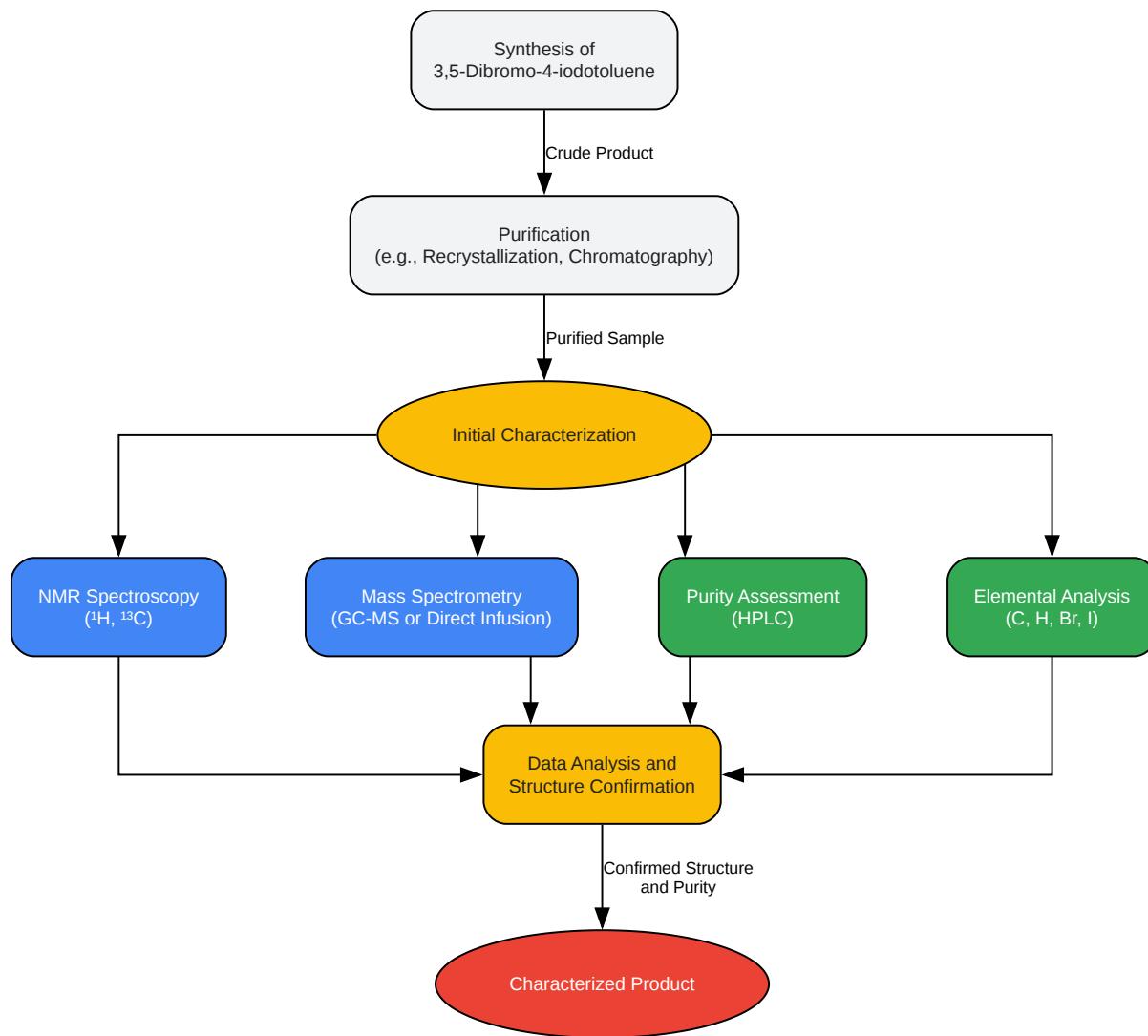
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Data Analysis: Analyze the chromatogram for the main peak and any impurities. The purity can be estimated from the relative peak areas.

Elemental Analysis

- Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
- Instrumentation: Use a CHN analyzer for carbon and hydrogen. Halogen content can be determined by combustion and subsequent titration or ion chromatography.
- Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O) are separated and quantified.^[11] Halogens are converted to hydrogen halides and analyzed accordingly.
- Data Interpretation: The experimental percentages of C and H are compared with the theoretical values calculated from the molecular formula C₇H₅Br₂I.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical product like **3,5-Dibromo-4-iodotoluene**.



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Caption: Experimental workflow for the synthesis and characterization of **3,5-Dibromo-4-iodotoluene**.

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